molecular formula C15H11ClFNO4S B2830756 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid CAS No. 1259228-03-9

2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid

Cat. No.: B2830756
CAS No.: 1259228-03-9
M. Wt: 355.76
InChI Key: HCBSOQYQAUODIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and is known for its antimicrobial properties . The molecule also contains a 4-chlorophenyl group, which is a common motif in medicinal chemistry and is found in numerous drugs .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The ethenyl group could potentially participate in reactions with electrophiles or free radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group and the polar sulfonylamino group could increase its solubility in polar solvents. The aromatic rings and the ethenyl group could facilitate interactions with nonpolar substances .

Scientific Research Applications

  • Fluorescent Molecular Probes : This compound's derivatives have been utilized in the development of new fluorescent solvatochromic dyes. These dyes show strong solvent-dependent fluorescence and are used in creating ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

  • Inhibition of Tumor-Associated Isozymes : Halogenated derivatives of the compound have shown significant potential in inhibiting tumor-associated isozymes, specifically carbonic anhydrase IX. This has implications in designing potent antitumor agents (Ilies et al., 2003).

  • Physicochemical Properties and Complex Formation : Studies have explored the acid-base properties, solubility, and chemical stability of similar compounds. Complexes with metals like Cu(II), Co(II), and Ni(II) have been prepared and analyzed, contributing to a deeper understanding of their physicochemical properties (Chekanova et al., 2014).

  • Enhancement of Conductivity in Organic Electronics : Research has shown that derivatives of 4-halobenzoic acid, like 4-chlorobenzoic acid, are used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), leading to significant improvements in conductivity. This has applications in developing high-efficiency ITO-free organic solar cells (Tan et al., 2016).

  • Antioxidant Activities : The compound and its derivatives have been examined for their antioxidant potential. They are used in various antioxidant assays like ABTS and DPPH, contributing to the study of anti-oxidant capacity in foods and biological systems (Pérez‐Jiménez & Saura-Calixto, 2008; Ilyasov et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Properties

IUPAC Name

2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO4S/c16-11-6-4-10(5-7-11)8-9-23(21,22)18-13-3-1-2-12(17)14(13)15(19)20/h1-9,18H,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBSOQYQAUODIA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)C(=O)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.